molecular formula C16H32Br2ClP B14433741 (4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide CAS No. 79443-81-5

(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide

Cat. No.: B14433741
CAS No.: 79443-81-5
M. Wt: 450.7 g/mol
InChI Key: QKRBUIKYAVGHQA-UHFFFAOYSA-M
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Description

(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonium group, which is a positively charged phosphorus atom bonded to four organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide typically involves the reaction of 4-bromo-3-chlorobut-2-ene with tributylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-Bromo-3-chlorobut-2-ene+Tributylphosphine(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide\text{4-Bromo-3-chlorobut-2-ene} + \text{Tributylphosphine} \rightarrow \text{this compound} 4-Bromo-3-chlorobut-2-ene+Tributylphosphine→(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The phosphonium group can participate in redox reactions.

    Addition Reactions: The double bond in the but-2-en-1-yl group can undergo addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often in the presence of a base or a catalyst to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts with different substituents, while addition reactions can result in the formation of saturated compounds.

Scientific Research Applications

(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.

    Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can form strong interactions with negatively charged or electron-rich sites in molecules, facilitating various chemical transformations. The pathways involved may include nucleophilic substitution, addition, and redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide
  • Allyltributylphosphonium bromide

Uniqueness

(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide is unique due to its specific combination of bromine, chlorine, and phosphonium groups, which confer distinct reactivity and properties

Properties

CAS No.

79443-81-5

Molecular Formula

C16H32Br2ClP

Molecular Weight

450.7 g/mol

IUPAC Name

(4-bromo-3-chlorobut-2-enyl)-tributylphosphanium;bromide

InChI

InChI=1S/C16H32BrClP.BrH/c1-4-7-11-19(12-8-5-2,13-9-6-3)14-10-16(18)15-17;/h10H,4-9,11-15H2,1-3H3;1H/q+1;/p-1

InChI Key

QKRBUIKYAVGHQA-UHFFFAOYSA-M

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC=C(CBr)Cl.[Br-]

Origin of Product

United States

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